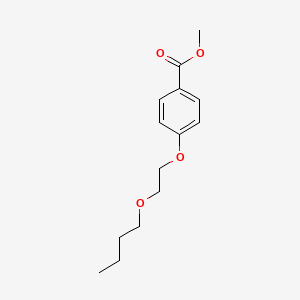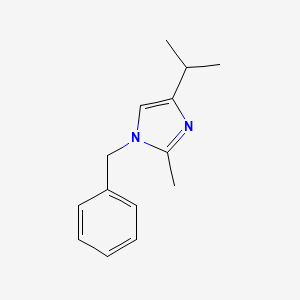
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Alkylation of Imidazole: Using alkyl halides in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Using alkylating agents like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-methyl-4-(1-methylethyl)-: Lacks the phenylmethyl group.
1H-Imidazole, 4-(1-methylethyl)-1-(phenylmethyl)-: Lacks the 2-methyl group.
1H-Imidazole, 2-methyl-1-(phenylmethyl)-: Lacks the 4-(1-methylethyl) group.
Uniqueness
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is unique due to the presence of both the 2-methyl and 4-(1-methylethyl) groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
54416-18-1 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-benzyl-2-methyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11(2)14-10-16(12(3)15-14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
UBJBXGWVAIEXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


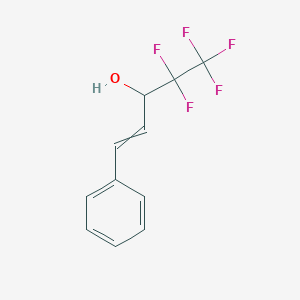
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
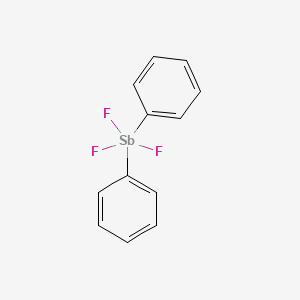
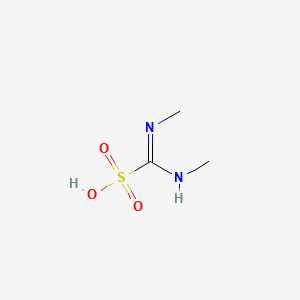
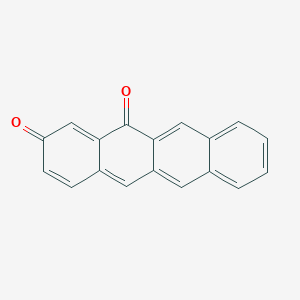
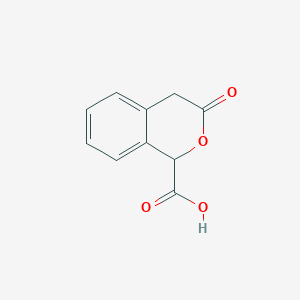


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
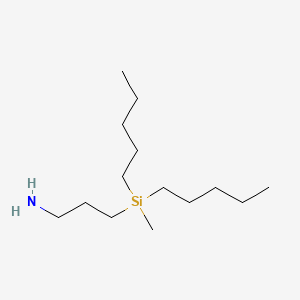
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
